![molecular formula C24H36Br2S2Si B1403321 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene CAS No. 1160106-14-8](/img/structure/B1403321.png)

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene

Übersicht

Beschreibung

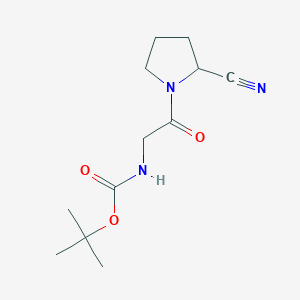

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a dithienosilole-benzothiadiazole copolymer used for electrochemistry methods of polymer packing and future material study and device applications .

Synthesis Analysis

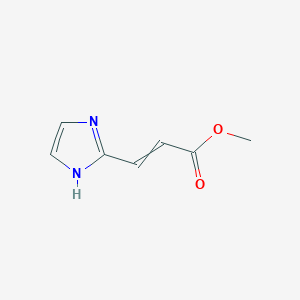

The synthesis of 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis

The molecule contains a total of 67 bonds. There are 31 non-H bonds, 10 multiple bonds, 14 rotatable bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophenes .Chemical Reactions Analysis

The compound allows more effective conjugation if embedded into semiconducting polymers which in turn will have a lower band gap .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula .Wissenschaftliche Forschungsanwendungen

Electropolymerization and Applications

A study by Tutuncu, Cihaner, and Ozkut (2019) explored the synthesis and electropolymerization of a monomer containing dithienosilole and 3,4-propylenedioxythiophene units, including 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene. This polymer exhibits both fluorescent and electrochromic properties, emitting reddish pink light and changing color from purple to transmissive cyan. It demonstrates potential for use in optoelectronic applications due to its optical properties and fast color switching ability (Tutuncu, Cihaner, & Ozkut, 2019).

Photovoltaic Applications

Xiao, Zhou, and You (2008) synthesized a series of conjugated polymers incorporating a variant of the 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene unit. These polymers were designed to enhance π-electron delocalization, making them suitable for use in photovoltaic devices. The polymers' structural design facilitated better solubility and photovoltaic device fabrication, contributing to advancements in solar energy technology (Xiao, Zhou, & You, 2008).

Organic Electronics

Nketia-Yawson et al. (2018) synthesized a polymer based on planar 4,7-bis(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole moieties. This material demonstrated exceptional hole mobility and low threshold voltage in organic thin-film transistors, indicating significant potential for electronic applications (Nketia-Yawson et al., 2018).

Solar Cell Efficiency

Ni et al. (2015) focused on small-molecule organic solar cells using a dithienosilole-based molecule. They observed that even minor variations in the molecular structure significantly impacted the optical, electrochemical, and photovoltaic performance. Their research underscores the importance of molecular engineering in developing efficient solar cells (Ni et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,10-dibromo-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36Br2S2Si/c1-3-5-7-9-11-13-15-29(16-14-12-10-8-6-4-2)19-17-21(25)27-23(19)24-20(29)18-22(26)28-24/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZQCRDPHHCCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si]1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36Br2S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737894 | |

| Record name | 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene | |

CAS RN |

1160106-14-8 | |

| Record name | 2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)

![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)